molecular formula C19H21ClN4O2S B080349 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile CAS No. 12223-30-2

3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile

Cat. No. B080349
CAS RN: 12223-30-2
M. Wt: 404.9 g/mol
InChI Key: AEKPJOFWOXYCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. However, recent research has shown that this compound has unique properties that make it a promising candidate for developing new drugs.

Mechanism Of Action

The mechanism of action of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is not fully understood. However, it is believed that this compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile has several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile in lab experiments is its unique structure, which allows researchers to study its interactions with specific enzymes and receptors in the body. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another possible direction is to study its interactions with specific enzymes and receptors in more detail, which could lead to the development of more effective drugs. Finally, researchers could investigate the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile involves several steps. The starting material is 4-(methylsulfonyl)aniline, which is reacted with ethyl 2-chloroacetoacetate to form the intermediate product. The intermediate is then reacted with 2-chloro-3-methyl-4-nitroaniline to form the azo compound. Finally, the azo compound is reduced to the target compound using sodium borohydride.

Scientific Research Applications

The unique structure of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile makes it a promising candidate for developing new drugs. Several research studies have investigated the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

12223-30-2

Product Name

3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile

Molecular Formula

C19H21ClN4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

3-[2-chloro-N-ethyl-3-methyl-4-[(4-methylsulfonylphenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C19H21ClN4O2S/c1-4-24(13-5-12-21)18-11-10-17(14(2)19(18)20)23-22-15-6-8-16(9-7-15)27(3,25)26/h6-11H,4-5,13H2,1-3H3

InChI Key

AEKPJOFWOXYCQJ-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl

Canonical SMILES

CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl

Other CAS RN

12223-30-2

Origin of Product

United States

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